molecular formula C12H17ClN2O2 B2959853 Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate CAS No. 2355827-08-4

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate

Cat. No. B2959853
CAS RN: 2355827-08-4
M. Wt: 256.73
InChI Key: BHNIKXZNBMEXDY-UHFFFAOYSA-N
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Description

“Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate” is a chemical compound. It is a derivative of carbamate and has a molecular weight of 256.73 . It is typically in powder form .


Physical And Chemical Properties Analysis

“this compound” is a powder . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Toxicokinetics and Biotransformation

Research has focused on understanding the toxicokinetics (how a substance moves through the body) of similar compounds, such as ethers used as fuel oxygenates (Dekant et al., 2001). These studies provide insights into the absorption, metabolism, excretion, and potential toxic effects of chemical compounds, including Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate. The toxicokinetic behavior of ethers suggests that, after exposure, they are rapidly taken up and then cleared from the body through exhalation and biotransformation into urinary metabolites, indicating similar pathways could be relevant for this compound (Dekant et al., 2001).

Environmental Monitoring

Studies on environmental monitoring involve detecting and quantifying chemical compounds in environmental samples, such as air, water, and soil. For instance, the human biomonitoring of fragrance chemicals like 2-(4-tert-butylbenzyl)propionaldehyde (Scherer et al., 2020) highlights the importance of monitoring chemical exposure in human populations. This parallels the potential application of monitoring this compound in environmental and biological matrices to assess exposure and risks (Scherer et al., 2020).

Chemical Analysis and Safety Evaluation

Research also includes the development of analytical methods for detecting chemical compounds in various samples, which is crucial for safety evaluation and regulatory compliance. For example, the use of accelerator mass spectrometry in human mass balance and pharmacokinetic studies (Garner et al., 2002) demonstrates advanced analytical techniques for quantifying low levels of chemical compounds, including this compound, in biological samples. This enables a comprehensive assessment of the compound's pharmacokinetics, metabolism, and potential impacts on human health (Garner et al., 2002).

Mechanism of Action

Target of Action

Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is a complex organic compoundCarbamates, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates are known to work by inhibiting the action of enzymes, which can lead to various biochemical changes . The specific interaction of this compound with its targets would depend on the structure and properties of the compound and the target.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathways affected.

Pharmacokinetics

For instance, tert-butanol, a related compound, is known to be rapidly absorbed if inhaled or ingested .

properties

IUPAC Name

tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNIKXZNBMEXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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